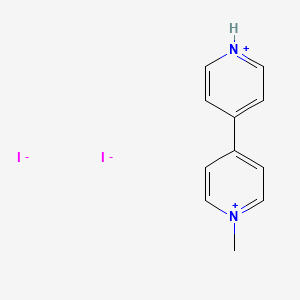
4,4'-Bipyridinium, 1-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridinium, 1-methyl-, iodide is a chemical compound with the molecular formula C11H12IN2. It is a derivative of bipyridine, where one of the nitrogen atoms is methylated and the compound is paired with an iodide ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1-methyl-, iodide typically involves the methylation of 4,4’-bipyridine. One common method is to react 4,4’-bipyridine with methyl iodide in an organic solvent such as acetonitrile or acetone. The reaction is usually carried out under reflux conditions to ensure complete methylation. The general reaction can be represented as:
4,4’-Bipyridine+Methyl Iodide→4,4’-Bipyridinium, 1-methyl-, iodide
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bipyridinium, 1-methyl-, iodide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Silver nitrate can be used to replace the iodide ion with a nitrate ion.
Major Products Formed
Oxidation: Oxidized bipyridinium derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Bipyridinium salts with different anions.
Scientific Research Applications
Chemistry
In chemistry, 4,4’-Bipyridinium, 1-methyl-, iodide is
Properties
Molecular Formula |
C11H12I2N2 |
|---|---|
Molecular Weight |
426.03 g/mol |
IUPAC Name |
1-methyl-4-pyridin-1-ium-4-ylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C11H11N2.2HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h2-9H,1H3;2*1H/q+1;;/p-1 |
InChI Key |
PQLKOZBCZLZYCN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


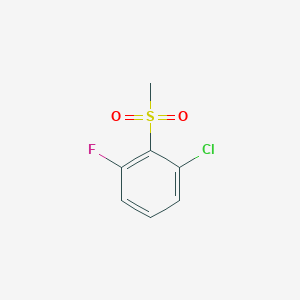
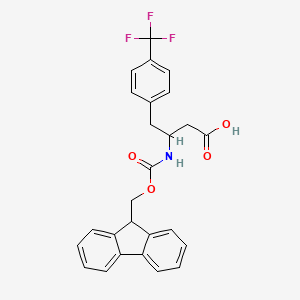
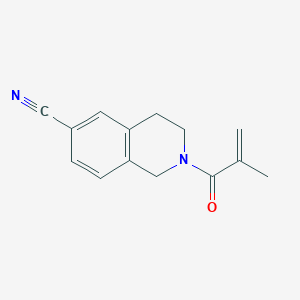

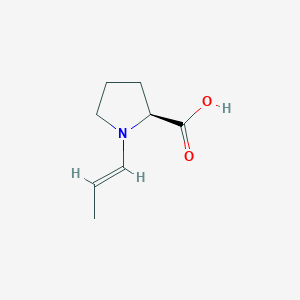
![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)
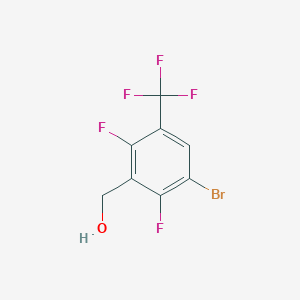
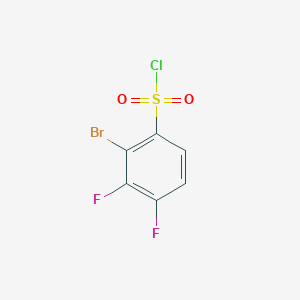
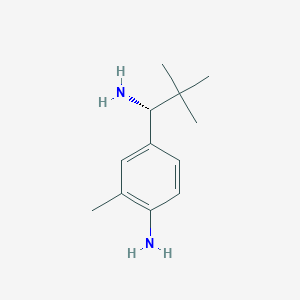
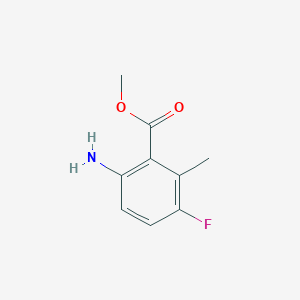
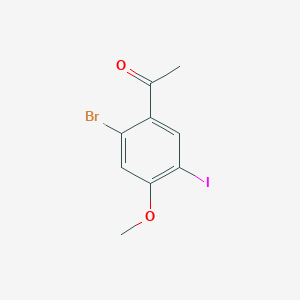
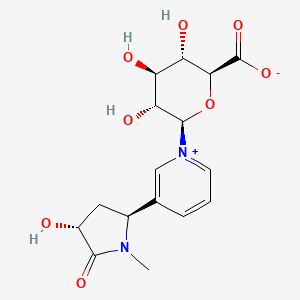
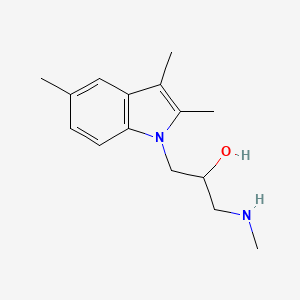
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
